![molecular formula C10H8F3N5O B14195103 3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine CAS No. 875314-84-4](/img/structure/B14195103.png)
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine is a diazirine compound known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. This compound is particularly valuable in various scientific applications due to its small size, stability, and ease of activation .
Preparation Methods
The synthesis of 3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine involves several stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve multiple purification steps to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azidomethyl group or other functional groups in the molecule.
Substitution: The azidomethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive probe for studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study biological targets.
Mechanism of Action
The mechanism of action of 3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine involves the generation of carbenes upon activation. These carbenes can insert into nearby C–H, O–H, or N–H bonds, forming new covalent bonds. This reactivity makes the compound useful for labeling, crosslinking, and studying molecular interactions . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine is unique due to its specific functional groups and reactivity. Similar compounds include other diazirines with different substituents, such as:
- 3-[4-(Azidomethyl)phenyl]-3-(trifluoromethyl)diazirine
- 3-[4-(Azidomethyl)-3-chlorophenyl]-3-(trifluoromethyl)diazirine
These compounds share similar reactivity but differ in their specific applications and the types of interactions they can study .
Properties
CAS No. |
875314-84-4 |
|---|---|
Molecular Formula |
C10H8F3N5O |
Molecular Weight |
271.20 g/mol |
IUPAC Name |
3-[4-(azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C10H8F3N5O/c1-19-8-4-7(3-2-6(8)5-15-18-14)9(16-17-9)10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
CYFXQTATDCSDTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


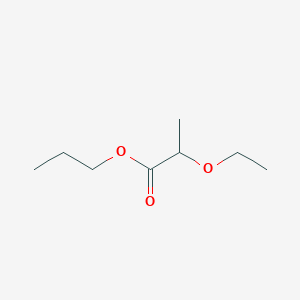
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
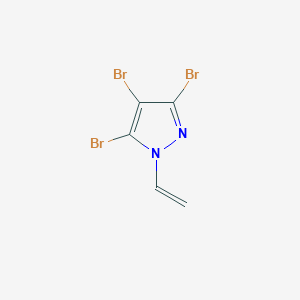
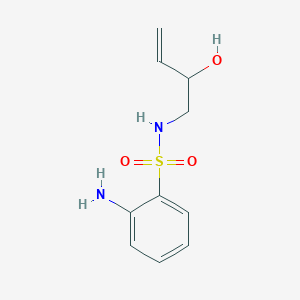
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
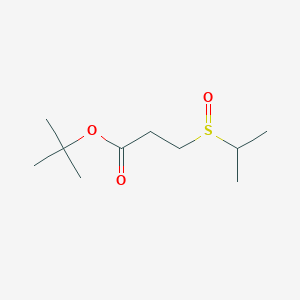
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
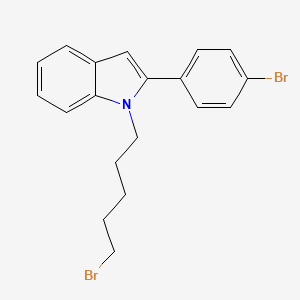
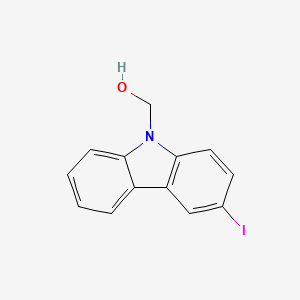
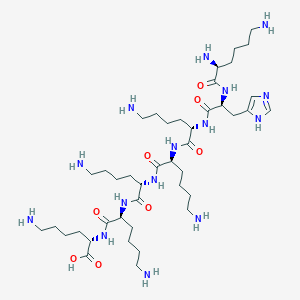
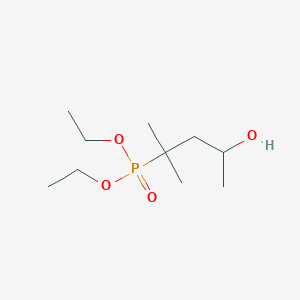
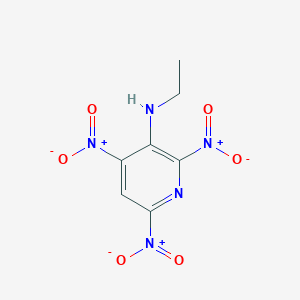

methanone](/img/structure/B14195094.png)
